N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide
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Overview
Description
The compound is a complex organic molecule that includes several functional groups and rings, including a furan ring, a pyrazole ring, and a benzenesulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan derivatives can be synthesized using various methods, including the Paal-Knorr Furan Synthesis . Pyrazole derivatives can also be synthesized through several methods, including reactions with hydrazine .Molecular Structure Analysis
The compound’s structure would be determined by the arrangement of its functional groups and rings. Spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods can be used for structural elucidation .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. Furan derivatives are known to have widespread applications in therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, 2-acetylfuran has a low melting point and a high boiling point .Scientific Research Applications
Inhibition of Carbonic Anhydrase Enzymes
N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory effects on carbonic anhydrase I and II enzymes. These compounds showed significant inhibition, with Ki values in the nanomolar range, indicating their potential as lead compounds for further detailed carbonic anhydrase inhibition studies (Gul et al., 2016).
Anticancer and Antimicrobial Activities
A series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds displayed promising anticancer activity against various human tumor cell lines, highlighting their potential as therapeutic agents (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Novel benzenesulfonamide derivatives have been synthesized and shown to exhibit excellent in vitro antitumor activity, particularly against HepG2 and MCF-7 cell lines. Further studies on these compounds have evaluated their potential interactions against key biological targets, suggesting their utility in the development of new therapeutic agents (Fahim & Shalaby, 2019).
Anti-inflammatory and Antimicrobial Agents
Pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. Some of these compounds have shown superior activity to traditional drugs like indomethacin, with promising gastrointestinal safety profiles. This research highlights the potential of these compounds in treating inflammation and microbial infections while minimizing side effects (Bekhit et al., 2008).
Mechanism of Action
Target of Action
Similar compounds containingindole and oxadiazole moieties have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through various mechanisms, such asinhibitory activity
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, includingantiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a range of effects, includingantibacterial and antifungal activities . This suggests that this compound may have similar effects.
Future Directions
Properties
IUPAC Name |
N-[3-[2-acetyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-15(25)24-20(21-11-6-12-28-21)14-19(22-24)16-7-5-8-17(13-16)23-29(26,27)18-9-3-2-4-10-18/h2-13,20,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSQBBJFRYDWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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